molecular formula C11H9BrN2O B13302292 2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13302292
M. Wt: 265.11 g/mol
InChI Key: VGHNIUVBYWDLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a bromine atom at the second position and a 4-methyl-1H-pyrazol-1-yl group at the fourth position of the benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Aldehyde formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Condensation: Reactions with amines or hydrazines typically require acidic or basic conditions to proceed efficiently.

Major Products Formed

    Substitution products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation products: Carboxylic acids.

    Reduction products: Alcohols.

    Condensation products: Imines or hydrazones.

Scientific Research Applications

2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.

    Biological studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the bromine atom and the pyrazole ring can influence its binding affinity and specificity. The aldehyde group can also participate in covalent interactions with target biomolecules, leading to the formation of stable adducts.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(4-methyl-1H-pyrazol-1-yl)thiazole-5-boronic acid: Another pyrazole derivative with a bromine atom and a thiazole ring.

    2-(4-Bromo-1H-pyrazol-1-yl)-N’-[(Z)-{4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl}methylene]acetohydrazide: A compound with a similar pyrazole structure but different substituents.

Uniqueness

2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The combination of the bromine atom, pyrazole ring, and aldehyde group makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

2-bromo-4-(4-methylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9BrN2O/c1-8-5-13-14(6-8)10-3-2-9(7-15)11(12)4-10/h2-7H,1H3

InChI Key

VGHNIUVBYWDLCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=CC(=C(C=C2)C=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.